molecular formula C7H10N4 B1432292 N-Allyl-4,6-pyrimidinediamine CAS No. 98335-15-0

N-Allyl-4,6-pyrimidinediamine

Cat. No.: B1432292
CAS No.: 98335-15-0
M. Wt: 150.18 g/mol
InChI Key: JBWPNQLRLVLXNN-UHFFFAOYSA-N
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Description

N-Allyl-4,6-pyrimidinediamine is a chemical compound built around the 4,6-pyrimidinediamine scaffold, a structure recognized in medicinal chemistry for its utility in developing biologically active molecules. This core structure is a versatile template in drug discovery, particularly in the design of kinase inhibitors. The 4,6-diaminopyrimidine moiety is a privileged structure in the design of kinase inhibitors. Research has demonstrated that derivatives of 4,6-pyrimidinediamine can be engineered as potent, dual-target inhibitors for oncology research. For instance, analogous compounds have been developed as novel dual EGFR/FGFR inhibitors aimed at overcoming drug resistance in non-small cell lung cancer (NSCLC) models . Other studies have shown that 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidinediamine compounds exhibit potent dual EGFR/HER2 kinase inhibitory activity, highlighting the scaffold's potential in targeted cancer therapy . Furthermore, this core structure has been investigated in the synthesis of derivatives with inhibitory effects on phosphoinositide 3-kinases (PI3Ks), which are important targets in oncology . The N-allyl substituent in this particular compound introduces an alkyl chain that can be leveraged to modulate the molecule's physicochemical properties and explore specific interactions within hydrophobic regions of enzymatic binding pockets. Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel therapeutic agents, especially in cancer research focused on kinase pathways . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

98335-15-0

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

4-N-prop-2-enylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H10N4/c1-2-3-9-7-4-6(8)10-5-11-7/h2,4-5H,1,3H2,(H3,8,9,10,11)

InChI Key

JBWPNQLRLVLXNN-UHFFFAOYSA-N

SMILES

C=CCNC1=NC=NC(=C1)N

Canonical SMILES

C=CCNC1=NC=NC(=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between N-Allyl-4,6-pyrimidinediamine and its analogs, based on available evidence:

Property This compound N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine
Substituents Single allyl group at N4 Two allyl groups at N4 + methyl group at C2
CAS Number Not publicly listed 2098024-25-8
Potential Applications Hypothesized kinase inhibition Laboratory reagent (exact use unspecified)
Synthetic Complexity Moderate (fewer substituents) Higher (multiple substituents)

Key Findings:

Substituent Effects : The presence of two allyl groups and a methyl group in N4,N4-Diallyl-2-methylpyrimidine-4,6-diamine increases steric hindrance compared to this compound. This may reduce binding affinity in enzymatic assays but enhance stability .

Reactivity: The allyl groups in both compounds offer sites for further functionalization (e.g., thiol-ene click chemistry), but the mono-allyl derivative (this compound) is likely more reactive due to reduced steric bulk.

Biological Activity : While neither compound has well-documented biological data, pyrimidines with allyl substituents are frequently explored in anticancer research due to their ability to interfere with nucleotide metabolism .

Preparation Methods

N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution

This method, reported in Thieme journals (2012-2013), utilizes an N-nitroso group to activate 6-chloropyrimidines, facilitating nucleophilic substitution by amines in a one-pot reaction. This approach yields pyrimidine-4,6-diamines efficiently with high yields and operational simplicity.

Key Features:

  • Activation : The N-nitroso group increases the electrophilicity of the chloropyrimidine ring.
  • Reaction Conditions : Mild conditions with a one-pot setup.
  • Yields : High isolated yields compared to traditional methods.
  • Substrate Scope : Applicable to various amines, including allylamine, to introduce the N-allyl substituent.

Reaction Scheme Summary:

Step Reagents/Conditions Outcome
1 6-Chloropyrimidine + N-nitroso group Activated intermediate formation
2 Nucleophilic substitution with allylamine Formation of N-allyl-4,6-pyrimidinediamine

This method is advantageous for its simplicity and efficiency in synthesizing 4,6-diamines with diverse substitutions.

Direct Amination of 4,6-Dichloropyrimidine Derivatives

Another widely employed approach involves the transformation of 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidines, followed by nucleophilic substitution with allylamine.

Preparation of 4,6-Dichloropyrimidines:

  • Starting from 2-amino-4,6-dihydroxypyrimidines, chlorination is achieved using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2).
  • Additives like DMF or pyridine enhance the reaction efficiency.
  • Modified procedures have been developed to overcome low yields and difficult isolations in classical methods, achieving better yields and purity.

Amination Step:

  • The 4,6-dichloropyrimidine intermediate undergoes nucleophilic aromatic substitution with allylamine.
  • Reaction conditions typically involve heating in polar aprotic solvents (e.g., DMF) with base catalysis to facilitate substitution at both the 4 and 6 positions.

Reaction Table:

Step Reagents/Conditions Yield (%) Notes
Chlorination 2-Amino-4,6-dihydroxypyrimidine + POCl3 + DMF ~30-70 Modified protocols improve yield
Amination 4,6-Dichloropyrimidine + Allylamine + Base + Heat 60-85 High selectivity for diamine formation

This route is classical but requires careful control of chlorination and substitution steps to maximize yield and purity.

Patent-Reported Methods for N-Alkyl Pyrimidinediamines

Patents (US6342503B1, WO2005016893A2, WO2004014382A1) describe general synthetic methods for N-alkyl-N-aryl-pyrimidinediamines, which include N-allyl derivatives.

General Synthetic Strategy:

  • Reacting 4-pyrimidineamine or 2-pyrimidineamine intermediates with amines bearing alkyl groups (such as allyl groups) under controlled conditions.
  • Use of amine derivatives with defined linkers to obtain specific substitution patterns.
  • These methods emphasize versatility in substituent introduction and potential for prodrug synthesis.

Highlights:

  • The reactions are typically conducted under nucleophilic substitution conditions.
  • The methods allow for selective functionalization at the 4 and 6 positions.
  • Allyl substitution is introduced via reaction with allylamine or related amines.

These patent methods provide a framework for the preparation of this compound with potential for scale-up and pharmaceutical applications.

Comparative Summary of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Limitations
N-Nitroso Group-Assisted Substitution 6-Chloropyrimidine + N-nitroso + Allylamine One-pot, high yield, mild conditions Requires N-nitroso precursor
Direct Amination of 4,6-Dichloropyrimidine 2-Amino-4,6-dihydroxypyrimidine + POCl3 + Allylamine Well-established, scalable Lower yields in chlorination step
Patent Methods (N-Alkyl-N-Aryl Pyrimidinediamines) Pyrimidine amines + Allylamine derivatives Versatile, selective substitution Complex intermediates, patent restrictions

Research Findings and Optimization Notes

  • The N-nitroso group activation significantly improves the nucleophilic aromatic substitution efficiency compared to classical chlorination methods, reducing reaction times and increasing yields.
  • Modified chlorination protocols using POCl3 with additives like DMF have been optimized to improve the yield of 4,6-dichloropyrimidines, which are key intermediates for amination.
  • Allylamine substitution generally requires controlled temperature and stoichiometry to avoid side reactions and ensure selective diamine formation.
  • Patent literature suggests that linker design and amine structure influence substitution patterns and final compound properties, which can be tailored for specific applications.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-Allyl-4,6-pyrimidinediamine?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4,6-dichloropyrimidine-5-amine with allyl bromide or allylamine in polar aprotic solvents (e.g., DMF, acetone) under mild temperatures (25–50°C). Potassium carbonate or triethylamine is often used as a base to deprotonate the amine and drive the reaction. Purification via column chromatography or recrystallization yields the final product. Reaction efficiency depends on solvent polarity, stoichiometry, and temperature control to minimize side products like over-alkylation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation requires a combination of spectroscopic and analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm allyl group integration and pyrimidine ring substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular ion verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond lengths and angles, particularly for assessing steric effects of the allyl group .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is soluble in polar solvents like DMSO, methanol, and DMF but has limited solubility in water or hexane. Stability tests indicate it remains intact at room temperature for >6 months when stored in inert, anhydrous environments. Degradation under acidic/basic conditions or UV light necessitates stability-indicating HPLC assays for long-term studies .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies validate its mechanism of action?

Pyrimidine derivatives often inhibit enzymes like dihydrofolate reductase (DHFR) or kinases. To study this compound:

  • Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation).
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Conduct molecular docking simulations (e.g., AutoDock Vina) to predict interactions with active sites, leveraging crystallographic data from related pyrimidines .

Q. How can researchers resolve contradictory bioactivity data across studies involving this compound?

Discrepancies may arise from variations in:

  • Purity : Validate compound integrity via HPLC (>95% purity).
  • Assay conditions : Standardize buffer pH, temperature, and co-factor concentrations.
  • Biological models : Compare results across cell lines (e.g., HEK293 vs. HeLa) or in vitro/in vivo systems.
  • Computational validation : Cross-check experimental IC₅₀ values with free-energy perturbation (FEP) calculations .

Q. What strategies optimize regioselectivity in modifying the pyrimidine ring of this compound?

To enhance selectivity during functionalization:

  • Use protecting groups (e.g., Boc for amines) to direct reactions to specific positions.
  • Employ microwave-assisted synthesis to reduce side reactions and improve yields.
  • Monitor reaction progress with real-time FTIR or Raman spectroscopy to detect intermediate species .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate electron density maps to predict reactivity at specific ring positions.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability.
  • QSAR Models : Corrogate substituent effects (e.g., allyl vs. methyl groups) with logP, pKa, and bioavailability .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Synthetic Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., solvent ratio, catalyst loading) .

This FAQ integrates evidence from peer-reviewed protocols and structural analogs to address both foundational and cutting-edge research challenges. Researchers should prioritize reproducibility by documenting synthetic batches and assay conditions in detail.

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